(S)-methyl 2-oxoimidazolidine-4-carboxylate
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Description
“(S)-methyl 2-oxoimidazolidine-4-carboxylate” is a chemical compound with the formula C5H8N2O3 and a molecular weight of 144.13 . It is used in asymmetric synthesis and is a part of the imidazolidines family .
Synthesis Analysis
The synthesis of “this compound” involves both upstream and downstream synthesis routes . The upstream synthesis route involves the compound with CAS No. 20901-53-5 . The downstream synthesis route involves compounds with CAS Nos. 186581-53-3 and 59760-01-9 . The synthesis paths are referenced from Tetrahedron Letters, 1994, vol. 35, # 40, p. 7371 - 7374 .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H8N2O3/c1-10-4 (8)3-2-6-5 (9)7-3/h3H,2H2,1H3, (H2,6,7,9)/t3-/m0/s1 . The InChI key is DYARMGVFGYGGSF-VKHMYHEASA-N .It is stored at a temperature of 4 degrees Celsius . The boiling point and linear structure formula are not provided .
Safety and Hazards
The safety information for “(S)-methyl 2-oxoimidazolidine-4-carboxylate” includes several precautionary statements. It is advised to obtain special instructions before use, avoid handling until all safety precautions have been read and understood, keep away from heat/sparks/open flames/hot surfaces, and avoid spraying on an open flame or other ignition source . It should also be kept/stored away from clothing/combustible materials .
Properties
IUPAC Name |
methyl (4S)-2-oxoimidazolidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c1-10-4(8)3-2-6-5(9)7-3/h3H,2H2,1H3,(H2,6,7,9)/t3-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYARMGVFGYGGSF-VKHMYHEASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNC(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CNC(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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